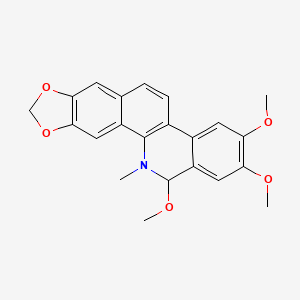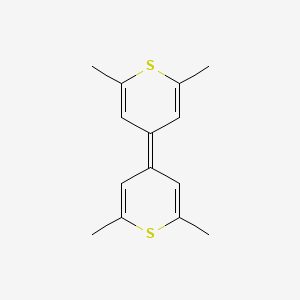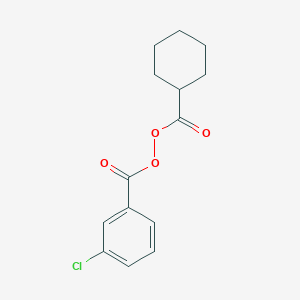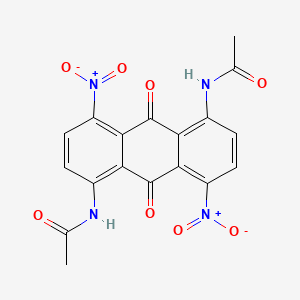
Plumbanone--iridium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbanone–iridium (1/1) is a compound that combines lead and iridium in a unique chemical structure. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The combination of lead and iridium offers unique properties that are not found in other compounds, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Plumbanone–iridium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic properties of the iridium and lead atoms in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and iridium oxide, while reduction could produce lead metal and iridium metal .
Applications De Recherche Scientifique
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Mécanisme D'action
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iridium chloride
- Lead acetate
- Iridium oxide
- Lead oxide
Uniqueness
Plumbanone–iridium (1/1) is unique due to the combination of lead and iridium, which imparts distinct electronic and catalytic properties. Unlike other iridium or lead compounds, Plumbanone–iridium (1/1) exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
39377-55-4 |
|---|---|
Formule moléculaire |
IrOPb |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
Clé InChI |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)




![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

